molecular formula C6H9NO4 B137409 (2R,4R)-pyrrolidine-2,4-dicarboxylic acid CAS No. 130830-78-3

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid

Cat. No.: B137409
CAS No.: 130830-78-3
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-QWWZWVQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-pyrrolidine-2,4-dicarboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the nucleophilic addition of substituted benzylamine, aniline, or alkylamine to carbamoylbenzoic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the pyrrolidine ring.

    Reduction: Reduction reactions can be employed to convert certain functional groups into more reduced forms.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4R)-pyrrolidine-2,4-dicarboxylic acid apart from these similar compounds is its high selectivity for group II metabotropic glutamate receptors and its potential therapeutic applications in neurological disorders . Its unique stereochemistry also contributes to its specific biological activities.

Properties

IUPAC Name

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBQSJHFYZIPH-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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